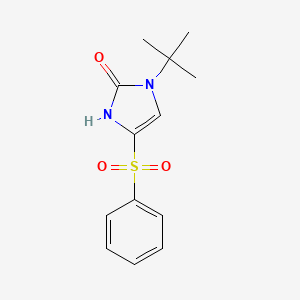

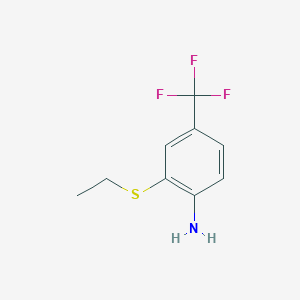

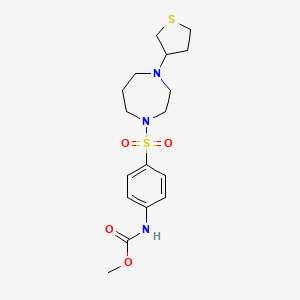

![molecular formula C21H22N2O3S B2486470 3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893996-14-0](/img/structure/B2486470.png)

3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazole and benzamide derivatives often involves cyclization reactions, interaction with different arylidene malononitrile derivatives, and modifications to introduce methoxy and ethyl groups at specific positions on the benzene ring. A detailed synthesis approach can include the treatment of specific precursors in suitable solvents at controlled temperatures to achieve high yields and desired substitutions on the molecular scaffold (Mohamed, 2021).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, plays a crucial role in determining the precise geometry, bond lengths, angles, and overall conformation of the compound. For instance, studies have shown that related benzamide derivatives crystallize in specific space groups with detailed lattice constants and molecular geometries that can be compared with calculated values for a deeper understanding of their structure (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions, including cyclization, substitution, and redox reactions. The reactivity can also be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, offering insights into reactive sites and interaction potentials (Demir et al., 2015).

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzamides, such as 3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, exhibit significant anticancer activity. For instance, a study by Ravinaik et al. (2021) demonstrated that certain benzamide derivatives had higher anticancer activities compared to etoposide, a reference drug. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers.

Antihyperglycemic Agents

Benzamide derivatives have also been studied for their potential as antihyperglycemic agents. A study by Nomura et al. (1999) explored a series of benzamide derivatives, leading to the identification of a specific compound as a candidate drug for the treatment of diabetes mellitus.

Antimicrobial Properties

Another application area for these compounds is in antimicrobial treatments. The research by Priya et al. (2006) synthesized a new class of benzamide derivatives that showed significant antibacterial and antifungal activities.

Neuroleptic Activity

In neurology, benzamide derivatives have been studied for their neuroleptic activities. The study conducted by Iwanami et al. (1981) found that certain compounds within this class could potentially be used as potent drugs with fewer side effects in the treatment of psychosis.

Supramolecular Gelators

The role of benzamide derivatives in the formation of supramolecular gelators was explored by Yadav and Ballabh (2020). They found that specific derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, which can have various applications in material science and chemistry.

Antioxidant Properties

The antioxidant properties of benzamide derivatives were investigated in a study by Demir et al. (2015). They focused on a novel benzamide derivative and determined its antioxidant properties using various spectroscopic and computational techniques.

Mechanism of Action

Target of Action

The compound contains a thiazole ring and two methoxyphenyl groups. Compounds with these structures have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Compounds with similar structures have been found to have diverse biological activities .

properties

IUPAC Name |

3-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-14-19(27-21(23-14)15-7-9-17(25-2)10-8-15)11-12-22-20(24)16-5-4-6-18(13-16)26-3/h4-10,13H,11-12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOFUUKKVBUONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

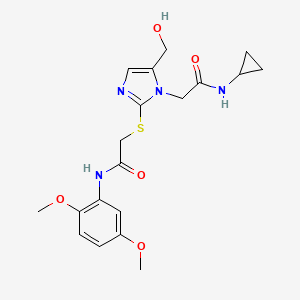

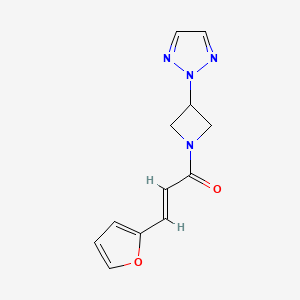

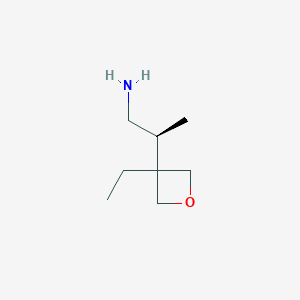

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)

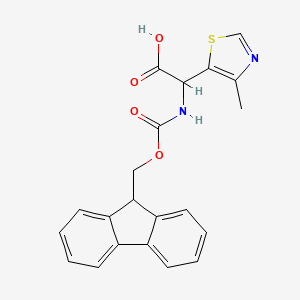

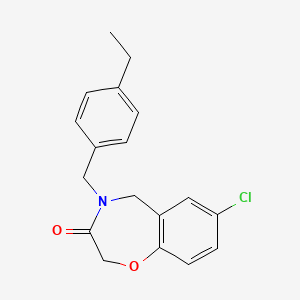

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)